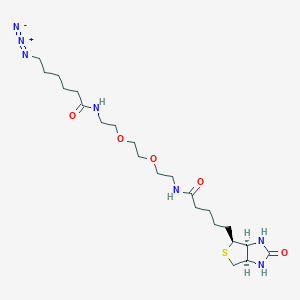
ビオチン-PEG2-C6-アジド
概要
説明
Biotin-PEG2-C6-Azide is a compound that combines biotin, a polyethylene glycol (PEG) spacer, and an azide group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition reactions . The PEG spacer enhances the solubility and reduces steric hindrance, making it an ideal linker for various biochemical applications .
科学的研究の応用
Biotin-PEG2-C6-Azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and functionalized materials.
Biology: Facilitates the labeling and detection of biomolecules, such as proteins and nucleic acids.
Medicine: Employed in drug delivery systems and diagnostic assays.
Industry: Utilized in the development of biosensors and bioseparation techniques.
作用機序
Target of Action
Biotin-PEG2-C6-Azide is a click chemistry reagent . It is primarily used in the synthesis of PROTACs , which are designed to target specific proteins for degradation . The primary targets of Biotin-PEG2-C6-Azide are therefore the proteins that are intended to be degraded by the PROTAC.
Mode of Action
Biotin-PEG2-C6-Azide contains an Azide group . This Azide group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Additionally, it can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow Biotin-PEG2-C6-Azide to form a stable triazole linkage with the target proteins .
Biochemical Pathways
The biochemical pathways affected by Biotin-PEG2-C6-Azide are dependent on the specific proteins targeted by the PROTACs. By degrading these proteins, the PROTACs can disrupt the biochemical pathways in which these proteins are involved .
Pharmacokinetics
As a peg-based compound, it is expected to have good water solubility and biocompatibility . These properties can enhance the bioavailability of the compound.
Result of Action
The result of Biotin-PEG2-C6-Azide’s action is the degradation of the target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins.
Action Environment
The action of Biotin-PEG2-C6-Azide can be influenced by various environmental factors. For example, the efficiency of the CuAAC and SPAAC reactions can be affected by the presence of copper ions and the pH of the environment . Additionally, the stability of the compound can be influenced by factors such as temperature and humidity .
生化学分析
Biochemical Properties
Biotin-PEG2-C6-Azide plays a crucial role in biochemical reactions due to its ability to undergo click chemistry reactions. The biotin moiety allows for strong binding to avidin or streptavidin, which are proteins commonly used in biochemical assays. The PEG linker provides flexibility and reduces steric hindrance, enhancing the efficiency of the conjugation process. The azide group enables the compound to participate in CuAAc and SPAAC reactions, allowing for the attachment of various biomolecules containing alkyne or dibenzocyclooctyne (DBCO) groups .
Cellular Effects
Biotin-PEG2-C6-Azide influences various cellular processes by facilitating the targeted delivery of biomolecules. This compound can be used to label and track proteins, nucleic acids, and other cellular components. By conjugating with specific biomolecules, Biotin-PEG2-C6-Azide can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can be used to study protein-protein interactions, monitor gene expression levels, and investigate metabolic pathways .
Molecular Mechanism
The molecular mechanism of Biotin-PEG2-C6-Azide involves its ability to form stable covalent bonds with target biomolecules through click chemistry reactions. The biotin moiety binds to avidin or streptavidin with high affinity, while the azide group reacts with alkyne or DBCO groups to form triazole linkages. This enables the precise and efficient conjugation of biomolecules, facilitating their detection, isolation, and analysis. Additionally, the PEG linker provides flexibility and reduces steric hindrance, enhancing the overall efficiency of the conjugation process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Biotin-PEG2-C6-Azide can vary over time depending on factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its stability may decrease over time when exposed to higher temperatures or repeated freeze-thaw cycles. Long-term studies have shown that Biotin-PEG2-C6-Azide can maintain its activity for several months when stored properly. Degradation products may form over extended periods, potentially affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of Biotin-PEG2-C6-Azide in animal models can vary with different dosages. At lower doses, the compound is generally well-tolerated and can be used to study various biological processes without causing significant adverse effects. At higher doses, Biotin-PEG2-C6-Azide may exhibit toxic effects, including cellular toxicity and organ damage. It is important to carefully optimize the dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
Biotin-PEG2-C6-Azide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The biotin moiety can be recognized by biotin-dependent enzymes, such as carboxylases, which play essential roles in metabolic processes. Additionally, the azide group can participate in click chemistry reactions, allowing for the modification of metabolic intermediates and the study of metabolic flux. These interactions can provide valuable insights into cellular metabolism and the regulation of metabolic pathways .
Transport and Distribution
The transport and distribution of Biotin-PEG2-C6-Azide within cells and tissues are influenced by its interactions with transporters and binding proteins. The biotin moiety can be recognized by biotin transporters, facilitating its uptake into cells. Once inside the cell, Biotin-PEG2-C6-Azide can be distributed to various cellular compartments, depending on its conjugation with specific biomolecules. The PEG linker enhances the solubility and stability of the compound, allowing for efficient transport and distribution within the cellular environment .
Subcellular Localization
The subcellular localization of Biotin-PEG2-C6-Azide is determined by its conjugation with specific targeting signals or post-translational modifications. For example, the compound can be directed to the nucleus, mitochondria, or other organelles by attaching to targeting peptides or proteins. This allows for the precise localization of Biotin-PEG2-C6-Azide within specific cellular compartments, enabling the study of subcellular processes and the investigation of organelle-specific functions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG2-C6-Azide typically involves the following steps:
Activation of Biotin: Biotin is first activated by converting it into a biotinylation reagent, such as biotin-N-hydroxysuccinimide ester.
PEGylation: The activated biotin is then reacted with a PEG derivative to form a biotin-PEG intermediate.
Azide Introduction: The biotin-PEG intermediate is further reacted with a compound containing an azide group, such as 6-azidohexanoic acid, to form Biotin-PEG2-C6-Azide
Industrial Production Methods
Industrial production of Biotin-PEG2-C6-Azide follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Activation: Activation of biotin using industrial-grade reagents.
Bulk PEGylation: Reaction with PEG derivatives in large reactors.
Azide Coupling: Introduction of the azide group under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Biotin-PEG2-C6-Azide primarily undergoes click chemistry reactions, specifically:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between the azide group and an alkyne
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This copper-free reaction occurs with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)
Common Reagents and Conditions
Major Products
類似化合物との比較
Similar Compounds
Biotin-PEG2-Alkyne: Contains an alkyne group instead of an azide group and undergoes similar click chemistry reactions.
Biotin-PEG2-Maleimide: Contains a maleimide group and reacts with thiol groups in proteins.
Biotin-PEG2-Amine: Contains an amine group and is used for amide bond formation.
Uniqueness
Biotin-PEG2-C6-Azide is unique due to its azide group, which allows for versatile click chemistry applications, including both CuAAC and SPAAC reactions . The PEG spacer enhances its solubility and reduces steric hindrance, making it highly efficient for bioconjugation .
特性
IUPAC Name |
N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N7O5S/c23-29-26-9-5-1-2-7-19(30)24-10-12-33-14-15-34-13-11-25-20(31)8-4-3-6-18-21-17(16-35-18)27-22(32)28-21/h17-18,21H,1-16H2,(H,24,30)(H,25,31)(H2,27,28,32)/t17-,18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAZUAAGKILBHO-WFXMLNOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


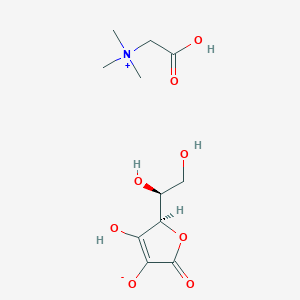


![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

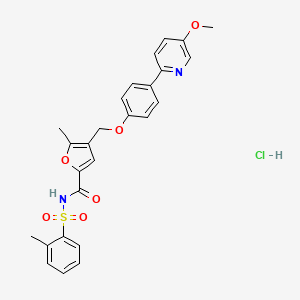
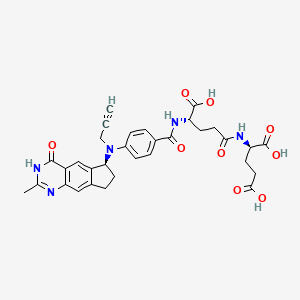
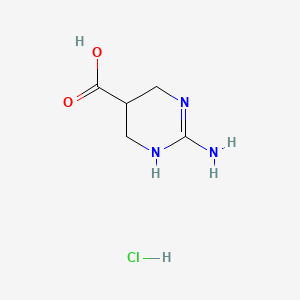
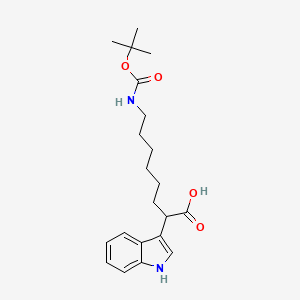
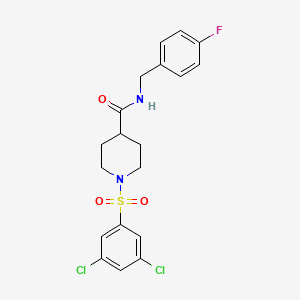
![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)


